3-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-N-(3,4,5-trimethoxybenzyl)propanamide
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Description
Imidazo[1,2-a]pyridine is an important fused bicyclic 5–6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .
Synthesis Analysis
Imidazo[1,2-a]pyridines can be synthesized from easily available chemicals, and various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridines consists of a fused bicyclic 5–6 heterocycle . The exact structure of “3-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-N-(3,4,5-trimethoxybenzyl)propanamide” would include this core scaffold with additional functional groups attached.Chemical Reactions Analysis
The synthesis of imidazo[1,2-a]pyridines often involves reactions such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination . The specific reactions involved in the synthesis of “3-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-N-(3,4,5-trimethoxybenzyl)propanamide” would depend on the specific synthetic route chosen.Physical And Chemical Properties Analysis
The physical and chemical properties of imidazo[1,2-a]pyridines can vary depending on the specific compound. Generally, these compounds are solid at room temperature .Future Directions
Imidazo[1,2-a]pyridines have attracted significant interest due to their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . Therefore, the development of new synthetic methods, particularly those that are environmentally friendly and economically efficient, is an important area of future research .
properties
IUPAC Name |
N-(3,4-dimethylphenyl)-3-[methyl-(4-methylphenyl)sulfonylamino]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S2/c1-14-5-9-18(10-6-14)28(25,26)23(4)19-11-12-27-20(19)21(24)22-17-8-7-15(2)16(3)13-17/h5-13H,1-4H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFWNIACWPRGAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)NC3=CC(=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide |
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